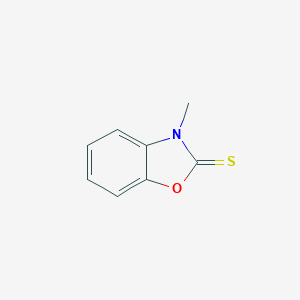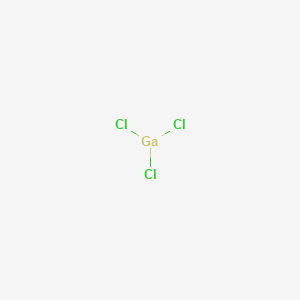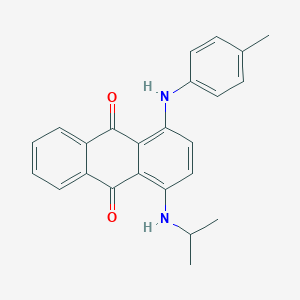
Manganese iodide tetrahydrate
Overview
Description
Manganese iodide tetrahydrate is a chemical compound composed of manganese and iodide with the formula MnI₂·4H₂O. It is a pink solid in its tetrahydrate form, while the anhydrous derivative is beige . This compound features octahedral manganese centers and is distinct from other manganese halides due to its trans configuration .
Preparation Methods
Manganese iodide tetrahydrate can be synthesized by treating manganese(II) carbonate with hydriodic acid. The reaction proceeds as follows :
MnCO3+2HI→MnI2+H2O+CO2
The anhydrous form can be produced by dehydration in a vacuum . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency.
Chemical Reactions Analysis
Manganese iodide tetrahydrate undergoes various chemical reactions, including:
Oxidation: The iodide ion in this compound can be oxidized to iodine under the influence of light and air.
Thermal Decomposition: When heated to around 90°C in a vacuum, this compound decomposes to manganese(II) iodide and water.
Common reagents used in these reactions include hydriodic acid for synthesis and oxidizing agents for oxidation reactions. The major products formed from these reactions are manganese(II) iodide and iodine.
Scientific Research Applications
Manganese iodide tetrahydrate has several scientific research applications:
Mechanism of Action
The mechanism by which manganese iodide tetrahydrate exerts its effects involves the interaction of manganese ions with various molecular targets. Manganese ions can participate in redox reactions, influencing cellular processes and enzyme activities . The pathways involved include oxidative stress response and metal ion homeostasis.
Comparison with Similar Compounds
Manganese iodide tetrahydrate can be compared with other manganese halides such as manganese(II) chloride and manganese(II) bromide. Unlike manganese(II) chloride and manganese(II) bromide, which are cis-configured, this compound is trans-configured . This unique configuration affects its chemical properties and reactivity.
Similar Compounds
- Manganese(II) chloride (MnCl₂)
- Manganese(II) bromide (MnBr₂)
- Manganese(II) fluoride (MnF₂)
- Iron(II) iodide (FeI₂)
- Cobalt(II) iodide (CoI₂)
This compound stands out due to its distinct configuration and specific applications in various fields.
Properties
IUPAC Name |
manganese(2+);diiodide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJNPHDXBLNHA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Mn+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8I2MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158726 | |
| Record name | Manganese iodide tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-37-2 | |
| Record name | Manganese iodide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese iodide tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE IODIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H13JJE2JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















